molecular formula C22H15BrN4O B2777911 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 313395-48-1

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2777911
M. Wt: 431.293
InChI Key: CKHIPQFGCYCBDK-UHFFFAOYSA-N
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Description

The compound “4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinazolin derivative. Quinazolines and their derivatives are a class of organic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinazolin core, which is a bicyclic system containing two nitrogen atoms, and a phenyl group attached to the quinazolin core. The bromo group would be attached to the 6-position of the quinazolin ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinazolin derivatives are crystalline solids with relatively high melting points .

Scientific Research Applications

Antiviral and Cytotoxic Activities

Research into the synthesis and evaluation of 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives similar to the compound , has demonstrated notable antiviral activity against viruses such as HIV, HSV, and vaccinia. Specifically, a related compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, showcasing the potential of these compounds in antiviral research and therapy (Selvam et al., 2010).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel quinazoline-substituted thiadiazolium derivatives from similar bromoquinazolinone precursors have been reported, indicating the versatility of these compounds in generating a wide range of potentially biologically active molecules. This includes the synthesis of various substituted 1,3,4-thiadiazolium-5-thiolate derivatives, highlighting the chemical diversity and potential for further pharmacological exploration of these compounds (Asundaria et al., 2011).

Antibacterial Activity

The development of heterocyclic systems containing bridged nitrogen atoms, derived from similar quinazolinone compounds, has shown promise in antibacterial applications. The synthesis of triazolo-thiadiazine derivatives incorporating phenylquinolin-2-one moieties has demonstrated significant antibacterial activity, suggesting the potential of these compounds in combating resistant bacterial strains (Ghosh et al., 2015).

Antitumor Activity

Quinazolinone derivatives, closely related to the compound , have been identified as potential anticancer leads. In particular, derivatives have shown to inhibit tumor growth in mice without evident signs of toxicity, disrupt tumor vasculature, and induce apoptosis in tumor cells. These findings underline the potential of quinazolinone derivatives as novel tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors and indicating a promising avenue for cancer therapy research (Cui et al., 2017).

Safety And Hazards

As with any chemical compound, handling “4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The study of quinazolin derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHIPQFGCYCBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

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